(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-6-16-17(27-22-20-16)18(25)23-10-14(11-23)24-9-13(19-21-24)12-26-15-7-4-3-5-8-15/h3-5,7-9,14H,2,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFRMWYONKDFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Thiadiazole Ring Formation: The thiadiazole ring is often synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the triazole, azetidine, and thiadiazole intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques for better efficiency and control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives or phenoxy radicals.
Reduction: Hydrogenated triazole or thiadiazole derivatives.
Substitution: Various substituted triazole, azetidine, or thiadiazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Potential use in the development of new materials with unique properties due to its complex structure.
Wirkmechanismus
The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The target compound’s activity and physicochemical properties can be contextualized against structurally related analogs (Table 1):
Key Observations:
Core Heterocycles: The target’s thiadiazole moiety distinguishes it from the thiazole-based compound in . The azetidine ring in the target compound introduces conformational rigidity compared to larger, flexible rings in analogs like 9b.
The phenoxymethyl-triazole group is conserved across analogs, suggesting its role in hydrogen bonding or hydrophobic interactions with biological targets .
Biological Activity :
- Compound 9b (1,3,4-thiadiazole derivative) exhibits potent activity against HepG2 (IC50 = 2.94 μM), attributed to its electron-withdrawing thiadiazole core and planar phenyl group .
- The thiazole derivative 12a shows dual activity (HepG2: 1.19 μM; MCF-7: 3.4 μM), likely due to the thiazole’s balanced electronic properties and acetyl group enhancing solubility .
Biologische Aktivität
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, an azetidine moiety, and a thiadiazole group, which are known to contribute to various biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and other molecular interactions.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives, which often serve as a scaffold for developing new anticancer agents. The compound under investigation has shown promising results in vitro against several cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and others. The results indicated significant suppressive activity against these cell lines with IC50 values ranging from 4.27 µg/mL to 19.5 µM for different derivatives .
- Specifically, compounds similar to the one demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
-
Mechanisms of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) through activation of caspases and inhibition of key signaling pathways such as ERK1/2 .
- Research has shown that certain derivatives can disrupt cell cycle progression, leading to G1 phase arrest in cancer cells .
Biological Activity Summary Table
| Activity Type | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 4.27 | Apoptosis induction |
| Cytotoxicity | SK-MEL-2 | 19.5 | Cell cycle arrest |
| Antiproliferative | HT-29 | 23.83 | ERK pathway inhibition |
Pharmacological Insights
The pharmacological profile of the compound suggests potential use as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in malignant cells. The diverse structural components allow for modifications that could enhance efficacy and reduce side effects.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms at play and to evaluate the compound's efficacy in vivo. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing the compound for better therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
